5-Chloro-6-methyl-1H-indole-3-carbaldehyde
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H8ClNO |
|---|---|
Molecular Weight |
193.63 g/mol |
IUPAC Name |
5-chloro-6-methyl-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C10H8ClNO/c1-6-2-10-8(3-9(6)11)7(5-13)4-12-10/h2-5,12H,1H3 |
InChI Key |
AXMMXTOWVHLYMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=CN2)C=O |
Origin of Product |
United States |
Chemical Transformations and Derivatization Strategies of 5 Chloro 6 Methyl 1h Indole 3 Carbaldehyde
Reactions Involving the Aldehyde Functionality at C-3
The aldehyde group at the C-3 position of the indole (B1671886) ring is a key site for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives. These reactions include condensations, carbon-carbon and carbon-nitrogen bond formations, as well as reduction and oxidation.
Condensation Reactions: Schiff Base Formation and Imine Synthesis
The condensation of the aldehyde group of indole-3-carboxaldehydes with primary amines is a well-established method for the formation of Schiff bases, also known as imines. orientjchem.orgresearchgate.net These reactions are typically catalyzed by acid and involve the formation of a C=N double bond. orientjchem.org The resulting imine derivatives are important intermediates in organic synthesis and often exhibit a range of biological activities. orientjchem.orgnveo.org The general structure of a Schiff base is characterized by the azomethine group (-C=N-). researchgate.net
The synthesis of Schiff bases from indole-3-carboxaldehyde (B46971) and its derivatives has been extensively studied due to the wide-ranging applications of the resulting compounds in fields such as medicinal chemistry. researchgate.netresearchgate.net For instance, new indole Schiff base derivatives have been synthesized by reacting 2-(5-Chloro-3,3-dimethyl-1,3-dihydro-indol-2-ylidene)-malonaldehyde with various aniline (B41778) substitutes. orientjchem.org
| Reactant 1 | Reactant 2 | Product Type | Reference |
| 5-Chloro-6-methyl-1H-indole-3-carbaldehyde | Primary Amine | Schiff Base (Imine) | orientjchem.orgresearchgate.net |
| 2-(5-Chloro-3,3-dimethyl-1,3-dihydro-indol-2-ylidene)-malonaldehyde | Aniline derivative | Indole Schiff Base | orientjchem.org |
Carbon-Carbon Coupling Reactions (e.g., Knoevenagel, Aldol, Claisen)
The aldehyde functionality of this compound readily participates in various carbon-carbon bond-forming reactions, providing a powerful tool for extending the carbon framework of the molecule.
The Knoevenagel condensation is a prominent example, involving the reaction of the aldehyde with a compound containing an active methylene (B1212753) group, such as malonates, Meldrum's acid, or malononitrile. nih.govacs.org This reaction is often catalyzed by a weak base like piperidine (B6355638) or can be promoted by Lewis acids such as titanium tetrachloride (TiCl₄). nih.govacs.org The product selectivity in these reactions can be influenced by the reaction conditions, leading to the formation of benzylidene malonates, cyclized indenes, or dehydrogenated benzofulvenes. nih.govacs.org For instance, the reaction of 2-(1-phenylvinyl)benzaldehyde with malonates can yield different products depending on the reaction time and catalyst system used. acs.org
While specific examples for this compound are not detailed in the provided search results, the general reactivity of indole-3-carboxaldehydes suggests its participation in such transformations. researchgate.net The carbonyl group's ability to undergo C-C coupling reactions is a key feature of its chemistry. researchgate.net
Carbon-Nitrogen Coupling Reactions
The aldehyde group of this compound is also a key participant in carbon-nitrogen (C-N) coupling reactions. These reactions are fundamental in the synthesis of various nitrogen-containing heterocyclic compounds. The carbonyl group of indole-3-carboxaldehyde derivatives readily undergoes C-N coupling reactions, making them important precursors for diverse heterocyclic structures. researchgate.net
Reduction and Oxidation Reactions of the Carbaldehyde Group
The aldehyde group at the C-3 position can be readily reduced to an alcohol or oxidized to a carboxylic acid, providing further avenues for derivatization.
Reduction of the aldehyde group in substituted indole-3-carbaldehydes, such as 5-bromo-6-chloro-1H-indole-3-carbaldehyde, yields the corresponding alcohol.
Oxidation of the aldehyde functionality leads to the formation of a carboxylic acid. For example, the aldehyde group of 6-nitro-1H-indole-3-carbaldehyde can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (B83412) or chromium trioxide.
Modifications and Functionalization of the Indole Ring System
Beyond the reactions of the aldehyde group, the indole ring itself can be subjected to various modifications and functionalizations, further expanding the chemical diversity of derivatives obtainable from this compound.
Substitutions at the Indole Nitrogen
The nitrogen atom of the indole ring possesses a lone pair of electrons and can undergo substitution reactions. The protection of the indole nitrogen is a well-established strategy in the synthesis of indole derivatives. ekb.eg This is often a necessary step to control the regioselectivity of subsequent reactions. Both electron-releasing and electron-withdrawing groups can be introduced at the N-H position of indole-3-carboxaldehyde. ekb.eg
Regioselective Functionalization of the Halogenated and Methylated Indole Core
The functionalization of the indole core of this compound is a critical aspect of its chemistry, allowing for the introduction of various substituents that can modulate its biological activity and physicochemical properties. The inherent reactivity of the indole ring, combined with the directing effects of the existing chloro and methyl groups, governs the regioselectivity of these reactions.
One of the primary sites for functionalization is the indole nitrogen. The N-H bond can be readily subjected to alkylation, acylation, or sulfonylation. ekb.eg This modification is often a crucial step in multi-step syntheses to protect the nitrogen or to introduce specific functionalities that can participate in subsequent reactions or contribute to the final product's desired properties.
Functionalization of the benzene (B151609) ring of the indole core is also a significant strategy. The positions on the benzene ring (C4, C5, C6, and C7) have different levels of reactivity towards electrophilic substitution, which is further influenced by the existing substituents. While the C5-chloro and C6-methyl groups are fixed, reactions at other positions can be achieved under specific conditions. For instance, direct C-H functionalization methods have emerged as powerful tools for selectively introducing aryl or other groups at specific positions of the indole nucleus, although this can be challenging due to the inherent reactivity of the pyrrole (B145914) ring. nih.gov
A notable example of regioselective functionalization is the iodination of the indole ring. For a related compound, 5-iodo-6-methyl-1-tosyl-1H-indole-3-carbaldehyde, the iodination occurs at the C5 position, demonstrating the possibility of selective halogenation on the benzene ring of the indole core. rsc.org This highlights that with appropriate directing groups and reaction conditions, specific C-H bonds on the benzene moiety can be selectively functionalized.
The following table summarizes key regioselective functionalization reactions on the indole core, drawing parallels from related indole structures.
| Reaction Type | Reagents and Conditions | Position of Functionalization | Product Type | Reference |
| N-Alkylation/Acylation | Alkyl/acyl halides, base | N1 | N-substituted indoles | ekb.eg |
| C-H Arylation | Pd(OAc)₂, oxidant, aryl iodide | C4 | C4-arylated indoles | acs.org |
| Halogenation (Iodination) | N-Iodosuccinimide (NIS) | C5 | 5-Iodo-indoles | rsc.org |
Molecular Hybridization Strategies Utilizing the Indole-3-carbaldehyde Scaffold
Molecular hybridization is a medicinal chemistry strategy that involves covalently linking two or more pharmacophores to create a single hybrid molecule with potentially enhanced biological activity, improved selectivity, or a broader spectrum of action. researchgate.net The this compound scaffold is an excellent platform for this approach due to the versatile reactivity of the C3-carbaldehyde group. ekb.eg
The aldehyde functionality can readily undergo condensation reactions with various nucleophiles, such as amines, hydrazines, and active methylene compounds, to form imines, hydrazones, and chalcone-like structures, respectively. These reactions serve as a straightforward method to link the chloro-methylated indole core with other heterocyclic or pharmacologically active moieties.
For instance, the reaction of indole-3-carbaldehydes with hydrazides leads to the formation of bis(indole) hydrazone derivatives. This strategy has been employed to synthesize novel compounds with potential antimicrobial activities. researchgate.net The resulting N-acylhydrazone linkage is a common feature in many bioactive molecules.
The table below illustrates potential molecular hybridization strategies starting from this compound.
| Reactant for Hybridization | Resulting Linkage | Potential Hybrid Structure | Reference |
| Substituted Hydrazide | Hydrazone | Indole-hydrazone hybrid | researchgate.net |
| Amine-containing Pharmacophore | Imine (Schiff base) | Indole-imine hybrid | ekb.eg |
| Active Methylene Compound | α,β-Unsaturated carbonyl | Indole-chalcone hybrid | ekb.eg |
Synthesis of Complex Heterocyclic Systems from Indole-3-carbaldehyde Derivatives (e.g., β-Carbolines)
The indole-3-carbaldehyde scaffold is a valuable precursor for the synthesis of more complex heterocyclic systems, most notably β-carbolines. nih.gov β-Carbolines are a class of tricyclic alkaloids with a pyridine (B92270) ring fused to the indole framework, and they exhibit a wide range of pharmacological activities. nih.govresearchgate.net
A common and powerful method for constructing the β-carboline skeleton is the Pictet-Spengler reaction. nih.govresearchgate.net While the classical Pictet-Spengler reaction involves the condensation of a tryptamine (B22526) derivative with an aldehyde or ketone, variations of this strategy can utilize indole-3-carbaldehyde derivatives.
A key transformation to enable β-carboline synthesis from an indole-3-carbaldehyde is its conversion into a 3-(2-nitrovinyl)indole. This is typically achieved through a Henry reaction, where the indole-3-carbaldehyde is reacted with a nitroalkane, such as nitromethane, in the presence of a base like ammonium (B1175870) acetate. nih.gov The resulting 3-(2-nitrovinyl)indole is a versatile intermediate. This nitrovinyl group can then undergo further transformations, including reduction and cyclization, to form the β-carboline ring system. nih.gov
Recent studies have explored electrocyclic cyclization of 3-nitrovinylindoles as a pathway to synthesize β-carbolines. nih.gov This approach offers an alternative to the traditional Pictet-Spengler reaction and can lead to a variety of substituted β-carbolines. The specific substitution pattern on the starting indole-3-carbaldehyde, such as the 5-chloro and 6-methyl groups, would be incorporated into the final β-carboline structure, allowing for the synthesis of novel and potentially bioactive analogues.
The general synthetic sequence is outlined in the table below.
| Step | Reaction Type | Reactants | Intermediate/Product | Reference |
| 1 | Henry Reaction | This compound, Nitromethane, Ammonium Acetate | (E)-5-Chloro-6-methyl-3-(2-nitrovinyl)-1H-indole | nih.gov |
| 2 | Reductive Cyclization / Electrocyclization | Reducing agents / Thermal or photochemical conditions | 6-Chloro-7-methyl-β-carboline derivative | nih.gov |
Advanced Spectroscopic and Structural Elucidation of 5 Chloro 6 Methyl 1h Indole 3 Carbaldehyde and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment.youtube.comresearchgate.netresearchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of indole (B1671886) derivatives, providing profound insights into the molecular architecture through the analysis of chemical shifts, coupling constants, and signal multiplicities. youtube.comthieme-connect.deorganicchemistrydata.org
Analysis of Chemical Shifts and Coupling Constants in Substituted Indole-3-carbaldehydes.researchgate.net
In the ¹H NMR spectrum of indole-3-carbaldehyde derivatives, the aldehyde proton typically appears as a singlet in the downfield region, around 9.9-10.1 ppm. rsc.orgrsc.org The protons on the indole ring exhibit characteristic chemical shifts and coupling patterns that are influenced by the nature and position of substituents. For instance, in 6-chloro-1-methyl-1H-indole-3-carbaldehyde, the aldehyde proton resonates at 9.95 ppm, while the aromatic protons appear at 8.21 ppm (d, J = 8.4 Hz), 7.66 ppm (s), 7.35 ppm (s), and 7.30-7.27 ppm (m). rsc.org The methyl group attached to the nitrogen gives a singlet at 3.84 ppm. rsc.org
The ¹³C NMR spectra also provide valuable information. The aldehyde carbon signal is typically observed around 185 ppm. rsc.org The carbons of the indole ring resonate in the aromatic region (approximately 110-140 ppm), and their specific chemical shifts are sensitive to the electronic effects of the substituents. For example, in 5-iodo-1H-indole-3-carbaldehyde, the aldehyde carbon appears at 185.2 ppm, and the indole carbons are observed at 138.9, 136.2, 131.6, 129.2, 126.7, 117.2, and 115.0 ppm, with the carbon bearing the iodine atom appearing at 86.6 ppm. rsc.org
Interactive Table: ¹H NMR Data for Selected Indole-3-carbaldehyde Derivatives
| Compound | Aldehyde-H (ppm) | Aromatic-H (ppm) | Other Signals (ppm) |
| 1H-indole-3-carbaldehyde | 9.93 (s) | 8.29 (d, J=2.8 Hz), 8.08 (d, J=7.6 Hz), 7.50 (d, J=8.0 Hz), 7.27-7.19 (m) | 12.14 (s, NH) |
| 1-methyl-1H-indole-3-carbaldehyde | 9.98 (s) | 8.30 (d, J=6.8 Hz), 7.66 (s), 7.36-7.30 (m) | 3.86 (s, N-CH₃) |
| 6-chloro-1-methyl-1H-indole-3-carbaldehyde | 9.95 (s) | 8.21 (d, J=8.4 Hz), 7.66 (s), 7.35 (s), 7.30-7.27 (m) | 3.84 (s, N-CH₃) |
| 5-iodo-1H-indole-3-carbaldehyde | 9.92 (s) | 8.44 (s), 8.29 (d, J=3.1 Hz), 7.53 (dd, J=8.5, 1.4 Hz), 7.37 (d, J=8.5 Hz) | 12.27 (s, NH) |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination.researchgate.netresearchgate.netrsc.orgbenchchem.com
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and deduce the fragmentation patterns of indole derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of the molecule. aku.edu.tr For instance, the calculated m/z for the [M+H]⁺ ion of 5-iodo-1H-indole-3-carbaldehyde is 271.9567, which is in close agreement with the found value. The fragmentation patterns observed in the mass spectrum can provide valuable structural information. Common fragmentation pathways for indole-3-carbaldehydes involve the loss of the formyl group (CHO) and subsequent cleavages of the indole ring.
Interactive Table: Mass Spectrometry Data for Selected Indole Derivatives
| Compound | Ionization Mode | Calculated m/z | Found m/z |
| 1H-indole-3-carbaldehyde | ESI-MS [M+H]⁺ | 146 | 146 |
| 1-methyl-1H-indole-3-carbaldehyde | ESI-MS [M+H]⁺ | 160 | 160 |
| 5-iodo-1H-indole-3-carbaldehyde | HRMS (ESI) [M+Na]⁺ | 293.9386 | 293.9385 |
| 5-iodo-6-methyl-1-tosyl-1H-indole-3-carbaldehyde | HRMS (ESI) [M+H]⁺ | 439.9812 | 439.9800 |
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) for Functional Group Identification.researchgate.netresearchgate.netrsc.orgbenchchem.comnih.gov
Fourier Transform Infrared (FT-IR) spectroscopy is a key technique for identifying the functional groups present in a molecule. In the FT-IR spectrum of 5-Chloro-6-methyl-1H-indole-3-carbaldehyde and its derivatives, characteristic absorption bands are observed. The N-H stretching vibration of the indole ring typically appears as a broad band in the region of 3200-3400 cm⁻¹. The C=O stretching of the aldehyde group gives a strong absorption band around 1650-1680 cm⁻¹. rsc.org The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic ring appear in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration is typically found in the fingerprint region, below 800 cm⁻¹. For example, in the FT-IR spectrum of 5-iodo-1H-indole-3-carbaldehyde, characteristic peaks are observed at 3239 (N-H), 1650 (C=O), and 1435 cm⁻¹ (aromatic C=C). rsc.org
Interactive Table: Key FT-IR Absorption Bands for Indole-3-carbaldehyde Derivatives
| Functional Group | Wavenumber (cm⁻¹) |
| N-H Stretch | 3200 - 3400 |
| Aromatic C-H Stretch | > 3000 |
| Aldehyde C=O Stretch | 1650 - 1680 |
| Aromatic C=C Stretch | 1400 - 1600 |
Electronic Absorption Spectroscopy (UV-Vis) for Chromophoric Analysis.researchgate.netbenchchem.comchemicalbook.com
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is used to analyze its chromophoric system. Indole and its derivatives exhibit characteristic absorption bands in the UV region due to π-π* transitions within the aromatic system. The position and intensity of these bands are influenced by the substituents on the indole ring. A colorimetric assay has been developed for the detection of indole-3-carbaldehyde based on its condensation reaction with carbidopa, which results in a colored aldazine (B74668) with a characteristic absorbance around 415 nm. unifi.it A combined UV-photoelectron spectroscopy (UV-PES) and computational chemistry approach has been used to analyze the electronic structure of indole and its BN isosteres, providing insights into their ionization energies and molecular orbital energies. acs.org
X-ray Crystallography for Solid-State Structural Characterization and Conformational Analysis.dntb.gov.uaresearchgate.net
Interactive Table: Crystal Data for a Substituted Indole-3-carbaldehyde Derivative
| Parameter | 1-(4-Methylbenzenesulfonyl)indole-3-carbaldehyde |
| Formula | C₁₆H₁₃NO₃S |
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| a (Å) | 19.6152(4) |
| b (Å) | 11.2736(4) |
| c (Å) | 12.6334(3) |
| V (ų) | 2793.67(13) |
| Z | 8 |
Data sourced from a study on 1-(4-methylbenzenesulfonyl)indole-3-carbaldehyde. nih.gov
Other Advanced Spectroscopic and Analytical Techniques.researchgate.net
In addition to the primary spectroscopic techniques, other advanced methods can be employed for a more comprehensive characterization of indole derivatives. Techniques such as two-dimensional NMR (e.g., COSY, HSQC, HMBC) can be used to establish the connectivity between protons and carbons and to fully assign all NMR signals, especially for complex molecules. researchgate.netresearchgate.net High-performance liquid chromatography (HPLC), often coupled with mass spectrometry (LC-MS), is a standard method for the purification and quantitative analysis of these compounds. unifi.it
Computational and Theoretical Chemistry Studies of 5 Chloro 6 Methyl 1h Indole 3 Carbaldehyde
Molecular Docking Investigations for Ligand-Target Interactions
No molecular docking studies detailing the binding interactions of 5-Chloro-6-methyl-1H-indole-3-carbaldehyde with any specific biological targets have been reported. Research on other substituted indole-3-carbaldehydes exists, but these findings cannot be directly extrapolated to the title compound.
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Predictions
There are no published studies that utilize quantum chemical calculations, such as Density Functional Theory (DFT), to analyze the electronic structure, molecular orbitals, or predict the reactivity of this compound.
Prediction of Biological Activity Spectra (PASS) and Pharmacophore Modeling
A search for Prediction of Biological Activity Spectra (PASS) analysis or pharmacophore modeling studies for this compound yielded no results. While PASS is a tool used to predict the biological activity of compounds based on their structure, its application to this specific molecule has not been documented in scientific literature.
Structure-Activity Relationship (SAR) Studies and Predictive Modeling
No structure-activity relationship (SAR) studies focusing on this compound are available. SAR studies require a series of related compounds and their corresponding biological activities, and such a dataset involving the title compound has not been published.
Conformational Analysis and Molecular Dynamics Simulations
There is no available research on the conformational analysis or molecular dynamics simulations of this compound. These studies, which provide insight into the molecule's flexibility and behavior over time, have not been conducted for this compound.
Theoretical Studies on Reaction Mechanisms and Pathways
No theoretical studies investigating the reaction mechanisms or pathways involving this compound have been found. While the reactions of the parent compound, 1H-indole-3-carbaldehyde, have been studied, specific theoretical analyses of the title compound's reactivity are absent from the literature.
Biological Activities and Mechanistic Studies of 5 Chloro 6 Methyl 1h Indole 3 Carbaldehyde Derivatives in Vitro Focus
In Vitro Anti-proliferative and Cytotoxic Activities in Cancer Cell Lines
The anticancer potential of indole (B1671886) derivatives, particularly those with halogen substitutions, is a burgeoning field of study. Research into derivatives of 5-chloro-indole has demonstrated significant anti-proliferative and cytotoxic effects across a variety of human cancer cell lines through diverse mechanisms of action.
Assessment of Anti-cancer Potential Against Specific Tumor Cell Types
Derivatives built upon the 5-chloro-indole scaffold have shown broad and potent anti-proliferative activity. For instance, a series of 5-chloro-3-hydroxymethyl-indole-2-carboxamide derivatives exhibited notable activity against multiple cancer cell lines. nih.gov Similarly, newly synthesized 5-chloro-indole-2-carboxylate derivatives displayed significant growth inhibition, with GI50 values (the concentration causing 50% growth inhibition) ranging from 29 nM to 78 nM across a panel of cancer cells. mdpi.comresearchgate.net
Studies on indole-chalcones have further highlighted the importance of specific substitutions. A derivative with a 5-chloro substitution (compound 16) was found to be highly potent against oxaliplatin-resistant colorectal cancer cells (HCT-116/L) with a GI50 value of 17 nM. nih.gov In another study, a 5-chloro-indole-2-carboxylate derivative (compound 3b) was more effective than the standard drug erlotinib (B232) against the MCF-7 breast cancer cell line, with an IC50 value of 32 nM compared to erlotinib's 40 nM. mdpi.com
The anti-cancer effects of these derivatives have been documented against a range of tumor types:
Colorectal Cancer: Potent activity has been observed in HCT-116 and oxaliplatin-resistant HCT-116/L cell lines. nih.govnih.gov
Breast Cancer: Significant inhibition has been recorded in the MCF-7 cell line. mdpi.comresearchgate.net
Pancreatic Cancer: Derivatives have shown efficacy against the Panc-1 cell line. tandfonline.com
Leukemia: The parent compound, indole-3-carbinol (B1674136), and its derivatives inhibit the proliferation of the THP-1 acute myeloid leukemia (AML) cell line. nih.govircmj.com
Table 1: In Vitro Anti-proliferative Activity of 5-Chloro-Indole Derivatives
| Derivative Class | Compound Example | Cancer Cell Line | Activity Metric | Value | Source |
|---|---|---|---|---|---|
| Indole-Chalcone | Compound 16 (5-chloro) | HCT-116/L (Colorectal) | GI₅₀ | 17 nM | nih.gov |
| 5-Chloro-indole-2-carboxylate | Compound 3b | MCF-7 (Breast) | IC₅₀ | 32 nM | mdpi.com |
| 5-Chloro-indole-2-carboxylate | Erlotinib (Reference) | MCF-7 (Breast) | IC₅₀ | 40 nM | mdpi.com |
| 5-Chloro-3-(2-methoxyvinyl)-indole-2-carboxamide | Compound 5f | Panc-1 (Pancreatic) | IC₅₀ (EGFR) | 9.5 nM (mutant) | tandfonline.com |
| Indole Phytoalexin Derivative | Compound K-453 | HCT116 (Colorectal) | IC₅₀ | 32.22 µM | nih.gov |
Investigation of Cellular Mechanisms: Apoptosis Induction, Cell Cycle Arrest, Cell Migration Modulation
The cytotoxic effects of these indole derivatives are frequently linked to the induction of programmed cell death, or apoptosis, and interference with the normal progression of the cell cycle.
Apoptosis Induction: A primary mechanism for the anticancer activity of 5-chloro-indole derivatives is the induction of apoptosis. nih.gov Studies show that these compounds can trigger the apoptotic cascade through multiple pathways. For example, certain 5-chloro-3-hydroxymethyl-indole-2-carboxamide derivatives were found to increase the levels of executioner caspase-3 as well as initiator caspases-8 and -9. nih.govelsevierpure.com This activation is coupled with a shift in the balance of Bcl-2 family proteins, specifically by inducing the pro-apoptotic protein Bax and decreasing the anti-apoptotic protein Bcl-2. nih.govircmj.comelsevierpure.com This modulation of the Bax/Bcl-2 ratio is a critical step in initiating apoptosis. ircmj.com Further investigation into synthetic indole phytoalexin derivatives revealed that their pro-apoptotic effect in HCT116 colorectal cancer cells is associated with the mitochondrial pathway, characterized by the loss of mitochondrial membrane potential, cleavage of poly (ADP-ribose) polymerase (PARP), and the release of cytochrome c. nih.gov
Cell Cycle Arrest: In addition to inducing apoptosis, these derivatives can halt cancer cell proliferation by arresting the cell cycle at specific checkpoints. A 5-chloro-3-hydroxymethyl-indole-2-carboxamide derivative, compound 19, demonstrated the ability to cause cell cycle arrest at both the pre-G1 and G2/M phases. nih.govelsevierpure.com The parent compound, indole-3-carbinol (I3C), and its derivatives are well-documented to induce a G1 cell cycle arrest in human breast cancer and leukemia cells. nih.govnih.gov This G1 arrest is often associated with the upregulation of key regulatory genes like p21, p27, and p53, and the downregulation of cyclin-dependent kinase 2 (CDK2). nih.gov Furthermore, the indole-chalcone derivative FC116 was shown to induce G2/M phase arrest by downregulating cyclin B1 expression in resistant colorectal cancer cells. nih.gov
Enzyme Inhibition Studies (e.g., EGFR, p53-MDM2, Tubulin Polymerization)
The anti-proliferative effects of 5-chloro-indole derivatives can often be traced to their ability to inhibit specific enzymes that are crucial for cancer cell growth and survival.
EGFR Inhibition: The epidermal growth factor receptor (EGFR) is a tyrosine kinase that, when over-activated, drives the growth of many human tumors. Numerous studies have identified 5-chloro-indole derivatives as potent EGFR inhibitors. nih.gov A series of 5-chloro-indole-2-carboxylate derivatives were found to inhibit EGFR with IC50 values ranging from 68 nM to 89 nM, with some compounds proving more potent than the reference drug erlotinib (IC50 = 80 nM). mdpi.comresearchgate.net These compounds have also shown efficacy against mutated forms of the enzyme, such as EGFRT790M, which is associated with drug resistance. mdpi.comresearchgate.nettandfonline.com For example, compounds 5f and 5g, which are 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide derivatives, showed excellent inhibitory activity against EGFRT790M with IC50 values of 9.5 nM and 11.9 nM, respectively. tandfonline.com
p53-MDM2 Inhibition: The p53 tumor suppressor protein is a critical regulator of cell cycle and apoptosis, and its function is often inhibited in cancer by the proteins MDM2 and MDMX. Disrupting the p53-MDM2 interaction is a key therapeutic strategy. A 2,3'-bis(1'H-indole) derivative containing a 6-chloro-indole moiety (compound 9d) was identified as an effective inhibitor of the p53-MDM2 interaction with a Ki (inhibition constant) of 0.7 µM. nih.gov Other indolone derivatives have been developed as dual inhibitors of both p53-MDM2 and p53-MDMX, demonstrating that the indole scaffold is a promising starting point for reactivating the p53 pathway in cancer cells. nih.gov
Tubulin Polymerization Inhibition: Microtubules, which are dynamic polymers of tubulin, are essential for cell division, making them an attractive target for anticancer drugs. An indole-propenone derivative has been shown to exert its antiproliferative activity by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2-M phase and subsequent apoptosis. nih.gov The indole-chalcone FC116 also targets microtubules, leading to their depolymerization and G2/M phase arrest. nih.gov
Antimicrobial Activities (Antibacterial and Antifungal)
Beyond their anticancer properties, derivatives of halogenated indoles have demonstrated significant potential as antimicrobial agents, with activity against a spectrum of pathogenic bacteria and fungi. The presence and position of a halogen on the indole ring often play a crucial role in the observed activity. bohrium.com
Evaluation Against Bacterial Strains (e.g., Gram-positive, Gram-negative, MRSA)
Derivatives of chloro-indole have been evaluated against various bacterial pathogens, showing particular promise against Gram-positive bacteria, including drug-resistant strains.
A semicarbazone derivative, 2-((5-chloro-1H-indol-3-yl)methylene)hydrazinecarboxamide, exhibited moderate activity against the Gram-positive bacteria Staphylococcus aureus and Bacillus subtilis, both with a Minimum Inhibitory Concentration (MIC) of 150 µg/mL. proquest.comresearchgate.net Its activity was found to be less potent against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. proquest.comresearchgate.net
Research into indole-imidazole hybrids has revealed that halogen substitution at the 5-position of the indole ring is particularly favorable for activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov One such derivative with a 5-chloro-indole moiety (compound 26) demonstrated potent anti-MRSA activity with an MIC value of ≤ 0.25 µg/mL and lacked cytotoxicity against human cell lines. nih.gov Similarly, hydrazone derivatives of the structurally related 5-bromoindole-3-aldehyde showed better activity against MRSA than the antibiotic ampicillin. bohrium.comnih.gov 5-chloroindole (B142107) itself has also been shown to have antibacterial activity against the Gram-negative bacterium Vibrio parahaemolyticus, with an MIC of 50 µg/mL. nih.gov
Modulation of Biofilm Formation
Bacterial biofilm formation is a significant factor in antibiotic resistance, creating highly organized, surface-associated communities of bacteria encased in an extracellular polymer matrix. These biofilms can be up to 1000 times more resistant to antibiotics than their planktonic counterparts. The inhibition of biofilm formation is, therefore, an attractive strategy for combating multidrug-resistant bacteria.
Derivatives of the core indole-3-carbaldehyde structure have demonstrated notable activity in preventing biofilm formation. Analogues of meridianins, which are indole alkaloids, have shown potent inhibitory effects on biofilm formation by methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium smegmatis. nih.gov Further research into structurally related compounds has revealed that certain indole derivatives can attenuate the biofilms of pathogenic Gram-negative bacteria, including Pseudomonas aeruginosa and Acinetobacter baumannii.
A study on 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives, synthesized from 1H-indole-3-carboxaldehyde, identified compounds with significant anti-biofilm properties against S. aureus. nih.gov Notably, the derivative 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one exhibited a low minimum inhibitory concentration (MIC) of 0.98 µg/mL against MRSA. nih.gov This suggests that modifications at the 5-position of the indole ring, where the chloro group is located in the subject compound, can play a crucial role in biological activity.
Antioxidant Activity Investigations
Free radicals and other reactive oxygen species (ROS) are products of normal aerobic metabolism and can cause significant cellular damage, contributing to various pathological conditions. Antioxidants are molecules that can neutralize these harmful species. Derivatives of indole-3-carboxaldehyde (B46971) have been investigated for their potential as antioxidants.
In one study, a series of novel indole-3-carboxaldehyde analogues were synthesized by conjugation with various aryl amines. derpharmachemica.com These compounds were evaluated for their antioxidant potential using in vitro models such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay and inhibition of microsomal lipid peroxidation (LPO) assay. derpharmachemica.com The results indicated that the coupling of aryl amines to the indole-3-carboxaldehyde scaffold significantly enhanced antioxidant activity. derpharmachemica.com
Another investigation into Schiff base metal complexes derived from 5-chloro-3-phenyl-1H-indole-2-carboxyhydrazide also demonstrated antioxidant properties. The free radical scavenging activity of these compounds was determined through their interaction with the stable free radical DPPH.
The table below summarizes the antioxidant activity of selected indole-3-carboxaldehyde derivatives from a study, highlighting the influence of different substituents.
| Compound | Substituent on Aryl Amine | DPPH Scavenging Activity (% Inhibition) | Lipid Peroxidation Inhibition (%) |
|---|---|---|---|
| Indole-3-carboxaldehyde (Parent) | N/A | Moderate | Moderate |
| Analogue 5f | Methoxy (B1213986) group | Superior to standard (BHA) | High |
| Analogue with Nitro group | Nitro group | Lower than Methoxy-substituted analogue | Moderate |
DNA Cleavage Activity Studies
The ability of chemical compounds to cleave DNA is a significant area of research, particularly in the development of anticancer agents. Several studies have explored the DNA cleavage potential of indole derivatives.
Metal complexes of Schiff bases derived from 5-chloro-3-phenyl-1H-indole-2-carboxyhydrazide have been shown to possess DNA cleavage capabilities. In one such study, the DNA cleavage activity of the synthesized compounds was investigated using plasmid DNA (pBR322). The results indicated that the metal complexes exhibited moderate DNA cleavage activity.
In a similar vein, another study synthesized a new Schiff base from 5-chloro-3-phenyl-1H-indole-2-carboxyhydrazide and 3-formyl-2-hydroxy-1H-quinoline, along with its metal complexes (Cu(II), Co(II), Ni(II), Zn(II), Cd(II), and Hg(II)). The DNA cleavage activity of these compounds was assessed by agarose (B213101) gel electrophoresis. The study found that all the metal complexes were capable of cleaving DNA. This suggests that the 5-chloro-indole moiety, when incorporated into larger complex structures, can contribute to interactions with DNA.
Receptor Inhibition Studies (e.g., IL-1 Generation, Endothelin)
The parent compound, indole-3-carboxaldehyde (I3A), a tryptophan metabolite produced by gut microbiota, has been identified as a ligand for the aryl hydrocarbon receptor (AhR). nih.govwikipedia.orgnih.gov Activation of the AhR by I3A in intestinal immune cells stimulates the production of interleukin-22 (IL-22), which plays a role in maintaining mucosal homeostasis. wikipedia.orgnih.gov
Furthermore, research has demonstrated that I3A can inhibit the activation of the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome in intestinal epithelial cells. nih.gov This inhibition helps to prevent intestinal epithelial barrier injury caused by lipopolysaccharide (LPS) stimulation. nih.gov Mechanistically, I3A's activation of the AhR prevents the production of reactive oxygen species (ROS) and blocks the NF-κB/NLRP3 inflammatory pathway. nih.gov
While these studies focus on the unsubstituted indole-3-carboxaldehyde, they provide a strong rationale for investigating similar activities in its substituted derivatives, such as 5-Chloro-6-methyl-1H-indole-3-carbaldehyde. The electronic and steric effects of the chloro and methyl groups could potentially modulate the affinity and activity at these receptors. There is currently no specific information available regarding the inhibition of endothelin receptors by this class of compounds.
Structure-Activity Relationship (SAR) Studies in Biological Context
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For derivatives of indole-3-carboxaldehyde, several SAR insights have been gleaned from various biological investigations.
In the context of antioxidant activity , the following observations have been made:
Coupling of Aryl Amines: The conjugation of aryl amines at the C-3 position of the indole-3-carboxaldehyde scaffold is a key feature for significant antioxidant activity. derpharmachemica.com
Nature of Substituents: The electronic nature of the substituents on the coupled aryl amine plays a critical role. Electron-donating groups, such as a methoxy group, have been shown to enhance the antioxidant capacity, in some cases surpassing that of the standard antioxidant butylated hydroxy anisole (B1667542) (BHA). derpharmachemica.com Conversely, electron-withdrawing groups like a nitro group tend to result in lower activity.
Unsubstituted Indole Nitrogen: The presence of an unsubstituted nitrogen atom in the indole ring is considered important for the observed antioxidant activity.
For biofilm inhibition , SAR studies of 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives have highlighted the importance of substitution on the indole ring. nih.gov The introduction of a halogen, specifically iodine, at the 5-position of the indole nucleus led to a potent anti-MRSA agent. nih.gov This finding is particularly relevant for this compound, suggesting that the chloro group at the 5-position could be a key contributor to potential antimicrobial and anti-biofilm activities.
The table below summarizes some key SAR findings for indole-3-carboxaldehyde derivatives.
| Biological Activity | Favorable Structural Feature | Unfavorable Structural Feature |
|---|---|---|
| Antioxidant | - Aryl amine at C-3
| - Electron-withdrawing group on aryl amine (e.g., -NO₂) |
| Anti-biofilm (MRSA) | - Halogen (e.g., Iodine) at the C-5 position of the indole ring | - Unsubstituted indole ring (less active) |
Future Perspectives and Emerging Research Avenues
Development of Novel Synthetic Methodologies
The synthesis of indole-3-carbaldehydes has traditionally relied on methods like the Vilsmeier-Haack reaction, which involves reagents such as phosphorus oxychloride and dimethylformamide. ekb.eg While effective, these methods can require harsh conditions. Future research will likely focus on developing more efficient, scalable, and environmentally benign synthetic strategies.
Emerging methodologies that could be adapted for the synthesis of 5-Chloro-6-methyl-1H-indole-3-carbaldehyde include:
Catalytic Approaches: Rhodium-catalyzed denitrogenative annulation of N-sulfonyl-1,2,3-triazoles offers a one-pot method to incorporate an aldehyde group into an indole (B1671886) system. nih.gov
Green Chemistry: Mechanochemical synthesis, which uses high-energy ball milling, presents a solvent-free alternative to traditional solution-phase reactions. mdpi.com
Metal-Free Reactions: The use of catalysts like ammonium (B1175870) chloride for one-pot, three-component reactions of an indole, an aldehyde, and a dione (B5365651) highlights a move towards more sustainable chemical processes. dergipark.org.tr
These modern techniques could provide higher yields, reduce waste, and allow for more facile access to this compound and its precursors. psu.edursc.org
Table 1: Comparison of Synthetic Methodologies for Indole-3-Carbaldehydes
| Method | Key Reagents/Catalysts | Conditions | Advantages |
|---|---|---|---|
| Vilsmeier-Haack | POCl₃, DMF | 0°C to heating | Well-established, good yield google.com |
| Rhodium-Catalyzed Annulation | Rh(II) catalyst, N-sulfonyl-1,2,3-triazoles | One-pot | Efficient, direct incorporation of aldehyde nih.gov |
| Mechanochemical Synthesis | NaOH, High-energy ball milling | Solid-state, solvent-free | Environmentally friendly, good yields mdpi.com |
Exploration of Diverse Derivatization for Enhanced Biological Profiles
The true potential of this compound lies in its use as a scaffold for creating a diverse library of derivatives. The aldehyde group is a versatile handle for various chemical transformations, including condensations to form Schiff bases, chalcones, and hydrazones. nih.govderpharmachemica.com These modifications have been shown to significantly enhance the biological activity of the parent indole molecule. nih.govderpharmachemica.com
Future research should focus on:
Schiff Base Formation: Condensation with various aryl amines can produce Schiff bases, which have demonstrated significant antimicrobial activity. researchgate.net
Chalcone Synthesis: Claisen-Schmidt condensation with ketones can yield indolylchalcones, a class of compounds investigated for their antitumor properties. psu.eduresearchgate.net
Hybrid Molecules: Molecular hybridization, combining the indole scaffold with other bioactive moieties like triazoles, coumarins, or thiophenes, could lead to multi-target agents for complex diseases. nih.gov
The specific electronic properties conferred by the chloro and methyl substituents on the indole ring of this compound could lead to derivatives with unique and potent biological profiles, including anticancer, antifungal, antibacterial, and antioxidant activities. nih.govnih.govderpharmachemica.com
Table 2: Examples of Biologically Active Indole-3-Carbaldehyde Derivatives
| Derivative Class | Synthetic Reaction | Target/Activity |
|---|---|---|
| Schiff Bases | Condensation with amines | Antimicrobial, Antifungal researchgate.net |
| Chalcones | Claisen-Schmidt condensation | Antitumor, Anti-inflammatory psu.edu |
| Hydrazones | Condensation with hydrazides | Antioxidant derpharmachemica.com |
Advanced Mechanistic Elucidation of Biological Actions
Understanding how a molecule exerts its biological effect is crucial for developing effective therapeutics. For derivatives of this compound, future research will need to move beyond initial screening to detailed mechanistic studies.
Based on research into analogous compounds, potential mechanisms of action to investigate include:
Enzyme Inhibition: Many indole derivatives act as inhibitors of key enzymes. For example, indole-3-carbaldehyde oxime derivatives have been identified as urease inhibitors, relevant for combating Helicobacter pylori. nih.gov
Disruption of Cellular Structures: Studies on indole-3-carboxaldehyde (B46971) have shown it can induce the disintegration of mitochondrial membranes in fungi, leading to cell death. mdpi.com
Modulation of Signaling Pathways: Indole-3-carbinol (B1674136) and its derivatives are known to modulate critical cell signaling pathways, such as blocking Akt activation, which is a key target in cancer therapy. umn.edu
DNA Interaction: Some indolylchalcones have been shown to intercalate with DNA, which may contribute to their cytotoxic effects on cancer cells. researchgate.net
Advanced techniques such as transcriptomics, proteomics, and metabolomics will be invaluable in pinpointing the specific molecular targets and pathways affected by these novel compounds.
Integration of Computational and Experimental Approaches for Rational Drug Design
The development of new drugs is a time-consuming and expensive process. The integration of computational chemistry with experimental synthesis and testing offers a more rational and efficient approach to drug discovery. nih.govnih.gov
For this compound, future research will greatly benefit from:
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of a series of derivatives with their biological activity. This can help in predicting the potency of new, unsynthesized compounds. nih.gov
Molecular Docking: This technique can be used to simulate the binding of a ligand (the indole derivative) to the active site of a target protein. These simulations provide insights into the key interactions that stabilize the ligand-protein complex, guiding the design of more potent and selective inhibitors. nih.gov
Pharmacokinetic Modeling (ADMET): Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds, helping to identify candidates with better drug-like properties early in the development process.
By using these in silico methods to guide the design of derivatives of this compound, researchers can prioritize the synthesis of compounds with the highest probability of success, optimizing for both potency and favorable pharmacokinetic profiles. nih.gov
Potential Applications in Materials Science and Other Scientific Disciplines
While the primary focus for indole derivatives has been in medicinal chemistry, their unique electronic and optical properties also make them interesting candidates for materials science applications. The indole ring system is an electron-rich aromatic structure, and its properties can be tuned through substitution.
Potential future research directions outside of medicine include:
Organic Electronics: The conjugated π-system of the indole nucleus suggests potential for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as components of organic semiconductors.
Sensors: The reactivity of the aldehyde group and the electronic nature of the indole ring could be exploited to develop chemosensors. For instance, a turn-on indole-based sensor for hydrogen sulfate (B86663) ions has been reported. thegoodscentscompany.com
Dyes and Pigments: Indole derivatives were historically important as dyes, such as indigo. wikipedia.org The specific chromophore resulting from the 5-chloro-6-methyl substitution pattern might yield novel colorimetric properties.
Exploring these non-biological applications could open up entirely new fields of research for this compound and its derivatives, leveraging the compound's unique chemical structure for technological advancements.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5-Chloro-6-methyl-1H-indole-3-carbaldehyde?
- Methodology : A widely used approach involves the Vilsmeier-Haack reaction to introduce the aldehyde group at the 3-position of the indole core. Starting from 5-chloro-6-methylindole, the formylation is achieved using dimethylformamide (DMF) and phosphoryl chloride (POCl₃) under anhydrous conditions . Post-formylation, purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures high purity.
- Key Considerations : Monitor reaction temperature (typically 0–5°C during reagent addition) to avoid over-chlorination. Yield optimization (~60–70%) requires strict control of stoichiometry and reaction time .
Q. How is this compound characterized structurally?
- Analytical Techniques :
- NMR Spectroscopy : H and C NMR confirm the aldehyde proton (δ ~9.8–10.2 ppm) and substituent positions (e.g., methyl at δ ~2.5 ppm, chloro at C5/C6) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak at m/z 195.05 (CHClNO) .
- HPLC : Purity assessment (>98%) using reverse-phase C18 columns and UV detection at 254 nm .
Q. What are the solubility and stability profiles of this compound?
- Solubility : Soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in ethanol or dichloromethane. Insoluble in water .
- Stability : Store at –20°C under inert atmosphere (N) to prevent oxidation of the aldehyde group. Degradation is observed upon prolonged exposure to light or moisture .
Advanced Research Questions
Q. How can regioselectivity challenges during functionalization of this compound be addressed?
- Mechanistic Insight : The electron-withdrawing aldehyde group directs electrophilic substitution to the 4- or 7-position of the indole ring. For example, nitration with HNO/HSO yields 4-nitro derivatives preferentially .
- Strategies : Use protecting groups (e.g., SEM for the aldehyde) to redirect reactivity. Computational modeling (DFT) aids in predicting substituent effects .
Q. What contradictions exist in reported synthetic yields, and how can they be resolved?
- Data Discrepancies : Literature reports varying yields (40–75%) for the Vilsmeier-Haack step due to differences in solvent purity and POCl handling.
- Troubleshooting :
- Purge solvents with molecular sieves to eliminate trace water.
- Optimize POCl equivalents : Excess (>1.2 equiv) leads to side products like chlorinated by-products .
- Validation : Reproduce reactions under inert conditions (glovebox) and compare yields via triplicate experiments.
Q. How is this compound utilized in medicinal chemistry research?
- Applications :
- Scaffold for kinase inhibitors : The aldehyde group serves as a handle for Schiff base formation with amine-containing pharmacophores (e.g., in Flt3 or PDGFR inhibitors) .
- Antimicrobial studies : Derivatives exhibit activity against S. aureus (MIC ~8 µg/mL) via membrane disruption, validated via fluorescence microscopy .
- Structure-Activity Relationship (SAR) : Methyl and chloro groups enhance lipophilicity, improving blood-brain barrier penetration in CNS-targeted analogs .
Safety and Handling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
